

# Comparison of the corrosion inhibition efficiency of different triazole derivatives

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## Compound of Interest

Compound Name: 5-Undecyl-1*h*-1,2,4-triazol-3-amine

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## Triazole Derivatives as Corrosion Inhibitors: A Comparative Analysis

Triazole derivatives have emerged as a significant class of organic compounds utilized for the protection of various metals and alloys against corrosion, particularly in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms and  $\pi$ -electrons in the triazole ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative overview of the corrosion inhibition efficiency of different triazole derivatives, supported by experimental data and detailed methodologies.

## Quantitative Comparison of Inhibition Efficiency

The corrosion inhibition performance of several triazole derivatives has been evaluated under various conditions. The following table summarizes the inhibition efficiency of selected compounds on different metals in acidic media, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) techniques.

Triazole Derivative	Metal	Corrosive Medium	Concentration (M)	Inhibition Efficiency (%) - EIS	Inhibition Efficiency (%) - PDP	Reference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)	Carbon Steel	1M HCl	$10^{-3}$	94.6	94.2	[1]
5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)	Carbon Steel	1M HCl	$10^{-3}$	91.8	91.5	[1]
1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT)	Mild Steel	1M HCl	$5 \times 10^{-4}$	93.7	-	[2]
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT)	Copper	0.5 M HCl	$2.58 \times 10^{-3}$	-	96.09	[3]
4-amino-5-methyl-4H-	Copper	0.5 M HCl	$2.58 \times 10^{-3}$	-	94.87	[3]

1,2,4-  
triazole-3-  
thiol  
(AMTT)

4-amino-  
4H-1,2,4-  
triazole-3-  
thiol (ATT)

Copper

0.5 M HCl

$2.58 \times 10^{-3}$

-

93.21

[\[3\]](#)

5-  
hexylsulfan  
yl-1,2,4-  
triazole  
(HST)

Mild Steel

1.0 M HCl

$1.0 \times 10^{-3}$

97

-

[\[4\]](#)

(1-p-tolyl-  
1H-1,2,3-  
triazol-4-yl)  
methanol  
(TTM)

Mild Steel

1.0 M HCl

$1.0 \times 10^{-3}$

81

-

[\[4\]](#)

Ethyl 2-(3-  
(3,5-  
dimethyl-  
1H-  
pyrazol-1-  
yl)-H-1,2,4-  
triazol-1-yl)  
ethan-ol  
(TzPz)

Mild Steel

1.0 M HCl

$10^{-3}$

91.9

-

[\[5\]](#)

Note: The inhibition efficiency can vary with changes in temperature, immersion time, and the specific alloy composition.

The data indicates that the molecular structure of the triazole derivative plays a crucial role in its inhibitory performance. The presence of additional functional groups and heteroatoms can enhance the adsorption process and, consequently, the inhibition efficiency.[\[1\]](#)[\[6\]](#) For instance,

derivatives with mercapto groups often exhibit high efficiency due to the strong interaction of sulfur with the metal surface.<sup>[7][8]</sup>

## Experimental Protocols

The evaluation of corrosion inhibition efficiency typically involves a combination of electrochemical and surface analysis techniques. A general workflow for these experiments is outlined below.

- **Metal Specimen:** The metal specimens (e.g., carbon steel, mild steel, copper) are mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.<sup>[5]</sup>
- **Corrosive Solution:** An aggressive medium, typically an acidic solution like 1M HCl or 0.5M H<sub>2</sub>SO<sub>4</sub>, is prepared using analytical grade reagents and distilled water.<sup>[2][3]</sup>
- **Inhibitor Solutions:** The triazole derivatives are dissolved in the corrosive solution to prepare a range of concentrations.<sup>[1]</sup>

Electrochemical tests are performed using a standard three-electrode cell setup, consisting of the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

- **Potentiodynamic Polarization (PDP):** The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate. The corrosion current density ( $i_{\text{corr}}$ ) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:

$$\text{IE\%} = [(i_{\text{corr\_blank}} - i_{\text{corr\_inh}}) / i_{\text{corr\_blank}}] \times 100$$

where  $i_{\text{corr\_blank}}$  and  $i_{\text{corr\_inh}}$  are the corrosion current densities in the absence and presence of the inhibitor, respectively.<sup>[3][5]</sup>

- **Electrochemical Impedance Spectroscopy (EIS):** EIS measurements are conducted at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC

signal. The charge transfer resistance ( $R_{ct}$ ) is obtained by fitting the Nyquist plots to an equivalent circuit model. The inhibition efficiency (IE%) is calculated as:

$$IE\% = [(R_{ct\_inh} - R_{ct\_blank}) / R_{ct\_inh}] \times 100$$

where  $R_{ct\_blank}$  and  $R_{ct\_inh}$  are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[1][9]

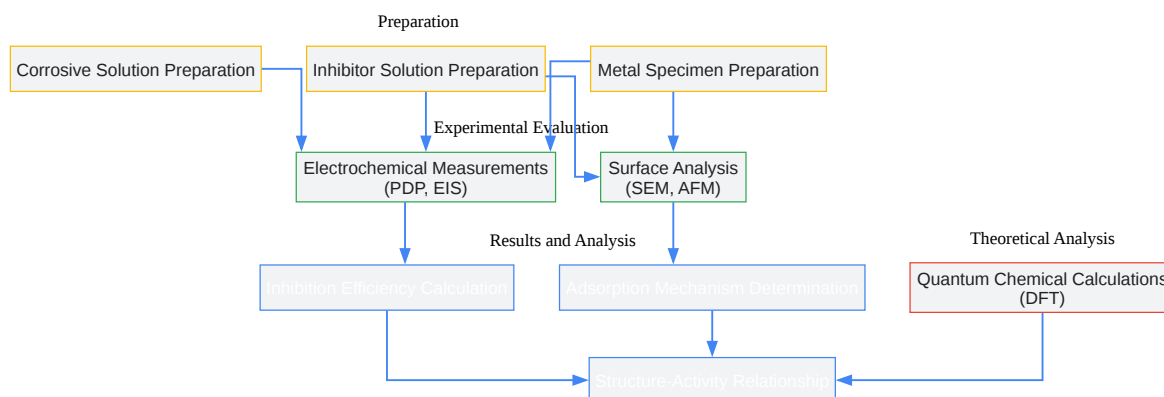
To understand the adsorption mechanism and the morphology of the protective film, the metal surface is examined after immersion in the inhibited and uninhibited solutions.

- Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the metal and to visualize the reduction in corrosion damage in the presence of the inhibitor. [9]
- Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface, revealing the formation of a protective inhibitor film.[2]

Theoretical calculations, such as Density Functional Theory (DFT), are employed to correlate the molecular structure of the triazole derivatives with their inhibition efficiency.[10][11][12] These calculations provide insights into parameters like the energy of the Highest Occupied Molecular Orbital ( $E_{HOMO}$ ), the energy of the Lowest Unoccupied Molecular Orbital ( $E_{LUMO}$ ), and the dipole moment, which are related to the adsorption and inhibition mechanism.[13]

## Logical Workflow for Evaluation of Corrosion Inhibitors

The following diagram illustrates the logical workflow for the experimental and theoretical evaluation of triazole derivatives as corrosion inhibitors.



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Caption: Workflow for evaluating corrosion inhibition.

## Mechanism of Corrosion Inhibition

Triazole derivatives inhibit corrosion by adsorbing onto the metal surface, a process that can involve both physisorption and chemisorption.[2] The adsorption is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. The nitrogen atoms in the triazole ring act as active centers for adsorption by donating lone pair electrons to the vacant d-orbitals of the metal atoms.[4] The presence of other heteroatoms (like sulfur) and aromatic rings in the molecular structure can further enhance the adsorption and the formation of a stable, protective film on the metal surface.[7] This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the corrosion rate.

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## References

- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09679B [pubs.rsc.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcsi.pro [ijcsi.pro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study | ChemSearch Journal [ajol.info]
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